MrgprX2 antagonist-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

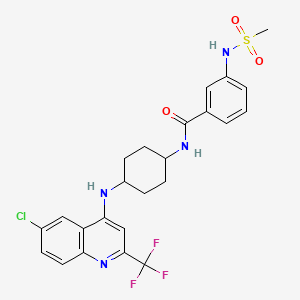

N-[4-[[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino]cyclohexyl]-3-(methanesulfonamido)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClF3N4O3S/c1-36(34,35)32-18-4-2-3-14(11-18)23(33)30-17-8-6-16(7-9-17)29-21-13-22(24(26,27)28)31-20-10-5-15(25)12-19(20)21/h2-5,10-13,16-17,32H,6-9H2,1H3,(H,29,31)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVIDGWBLJUXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCC(CC2)NC3=CC(=NC4=C3C=C(C=C4)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClF3N4O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of MrgprX2 Antagonist-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of mast cell activation in response to a wide array of ligands, playing a pivotal role in inflammatory and pseudo-allergic reactions. Consequently, the development of specific MrgprX2 antagonists is a promising therapeutic strategy for a variety of mast cell-driven diseases. This technical guide provides an in-depth exploration of the mechanism of action of MrgprX2 antagonist-8, a notable small molecule inhibitor of this receptor. We will delve into the intricate signaling pathways governed by MrgprX2, present quantitative data on the antagonist's activity, and provide detailed experimental protocols for its characterization.

The MrgprX2 Receptor and Its Signaling Cascade

MrgprX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[1][2] Its activation by various endogenous and exogenous ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and certain drugs, triggers a signaling cascade that leads to mast cell degranulation and the release of pro-inflammatory mediators such as histamine (B1213489) and cytokines.[1][2] This IgE-independent pathway of mast cell activation is implicated in the pathophysiology of conditions like urticaria, atopic dermatitis, and drug hypersensitivity reactions.

The signaling pathway initiated by MrgprX2 activation is multifaceted and involves coupling to heterotrimeric G proteins, primarily of the Gαq/11 and Gαi families.

-

Gαq/11 Pathway: Upon ligand binding, MrgprX2 activates Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This surge in intracellular calcium is a critical trigger for mast cell degranulation.

-

Gαi Pathway: MrgprX2 can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Downstream Signaling: The initial G protein-mediated events activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, which regulate the transcription of genes encoding cytokines and chemokines.[3]

-

β-Arrestin Recruitment: Following activation, MrgprX2 can also recruit β-arrestins, which mediate receptor desensitization and internalization, as well as initiating G protein-independent signaling.

Below is a diagram illustrating the MrgprX2 signaling pathway.

Caption: MrgprX2 Signaling Pathway.

This compound: Mechanism of Action

This compound is a small molecule that functions as a competitive antagonist at the MrgprX2 receptor. Its mechanism of action involves binding to the receptor, thereby preventing the binding and subsequent activation by endogenous and exogenous agonists. This blockade of receptor activation inhibits the downstream signaling cascade, ultimately preventing mast cell degranulation and the release of inflammatory mediators.

The antagonistic action of this compound effectively abrogates the Gαq/11-mediated calcium mobilization and subsequent cellular responses.

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound.

Quantitative Data for this compound

The potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the antagonist's efficacy.

| Antagonist | Cell Line | Assay | Agonist | IC50 (nM) | Reference |

| This compound | LAD2 mast cells | Hexokinase assay | - | 100-500 | |

| This compound | CHO cells | - | - | < 100 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MrgprX2 antagonist activity. Below are protocols for key experiments used to characterize compounds like this compound.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium concentration.

Objective: To determine the IC50 of an MrgprX2 antagonist by measuring its inhibition of agonist-induced calcium flux.

Materials:

-

HEK293 cells stably expressing human MrgprX2 (HEK293-MrgprX2).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

MrgprX2 agonist (e.g., Substance P, Cortistatin-14).

-

MrgprX2 antagonist (e.g., this compound).

-

384-well black, clear-bottom microplates.

-

Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed HEK293-MrgprX2 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the MrgprX2 antagonist in assay buffer.

-

Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the antagonist dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes). c. Place the plate in the fluorescent plate reader and initiate kinetic reading. d. After establishing a baseline fluorescence, add the MrgprX2 agonist at a concentration that elicits a submaximal response (e.g., EC80). e. Continue to record the fluorescence for several minutes to capture the peak response.

-

Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation). c. Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram outlines the workflow for the calcium mobilization assay.

Caption: Calcium Mobilization Assay Workflow.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Objective: To measure the inhibitory effect of an MrgprX2 antagonist on agonist-induced mast cell degranulation.

Materials:

-

Mast cell line (e.g., LAD2) or primary human mast cells.

-

Cell culture medium.

-

Assay buffer (e.g., Tyrode's buffer).

-

MrgprX2 agonist (e.g., Substance P).

-

MrgprX2 antagonist (e.g., this compound).

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Stop solution: 0.1 M Na2CO3/NaHCO3.

-

Lysis buffer: 0.1% Triton X-100.

-

96-well microplates.

-

Spectrophotometer.

Procedure:

-

Cell Culture: Culture mast cells to the desired density.

-

Cell Preparation: Wash the cells and resuspend them in assay buffer.

-

Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of the MrgprX2 antagonist and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add the MrgprX2 agonist to induce degranulation and incubate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for the release measurement.

-

Total Release Control: To a separate set of wells containing cells, add lysis buffer to determine the total amount of β-hexosaminidase.

-

Enzyme Assay: a. Add the supernatant and lysate samples to a new plate. b. Add the pNAG substrate solution to each well and incubate for 1-2 hours at 37°C. c. Add the stop solution to terminate the reaction.

-

Measurement: Read the absorbance at 405 nm using a spectrophotometer.

-

Data Analysis: a. Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control. b. Plot the percentage of release against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

This compound represents a valuable tool for investigating the physiological and pathological roles of the MrgprX2 receptor. Its mechanism of action as a competitive antagonist provides a clear rationale for its therapeutic potential in mast cell-mediated inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacology of MrgprX2 and to advance the development of novel therapeutics targeting this important receptor.

References

An In-depth Technical Guide to the Discovery and Synthesis of MrgprX2 Antagonist-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of MrgprX2 antagonist-8, a potent modulator of the Mas-related G protein-coupled receptor X2 (MrgprX2). MrgprX2 is a key receptor expressed on mast cells and is implicated in a variety of inflammatory and pseudo-allergic reactions. The development of selective antagonists for this receptor, such as this compound, represents a promising therapeutic strategy for a range of mast cell-mediated diseases. This document details the chemical properties, synthesis, and biological activity of this compound, along with the experimental protocols utilized for its characterization.

Introduction to MrgprX2

Mas-related G protein-coupled receptor X2 (MrgprX2) is a receptor predominantly found on mast cells that plays a crucial role in the immune system.[1][2] Activation of MrgprX2 by a variety of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and cytokines.[2][3] This process is implicated in the pathophysiology of various conditions, including allergic reactions, chronic urticaria, atopic dermatitis, and pain.[4] Consequently, the development of antagonists that can block MrgprX2 activation is an area of significant therapeutic interest.

This compound: Chemical Properties and Synthesis

This compound, also referred to as "example 5b" in patent literature, is a small molecule inhibitor of the MrgprX2 receptor.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-((1s,4s)-4-((6-chloro-2-(trifluoromethyl)quinolin-4-yl)amino)cyclohexyl)-3-(methylsulfonamido)benzamide |

| Molecular Formula | C24H24ClF3N4O3S |

| Molecular Weight | 540.99 g/mol |

| CAS Number | 2768216-96-0 |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2022087083A1. The following represents a generalized synthetic scheme based on common organic chemistry principles for the formation of similar benzamide (B126) and quinoline (B57606) structures.

The specific, detailed synthesis protocol for this compound (example 5b) is proprietary and contained within patent WO2022087083A1. The following is a representative synthetic workflow.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Characterization

The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency and mechanism of action.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Activity |

| Hexokinase Assay | LAD2 Mast Cells | 100-500 nM |

| Functional Assay | CHO Cells | < 100 nM |

MrgprX2 Signaling Pathway

MrgprX2 activation initiates a signaling cascade that leads to mast cell degranulation. Understanding this pathway is crucial for elucidating the mechanism of action of its antagonists.

Caption: Simplified MrgprX2 signaling pathway leading to mast cell degranulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize MrgprX2 antagonists.

Cell Culture

-

LAD2 Mast Cells: Human LAD2 mast cells are cultured in StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human stem cell factor (rhSCF).

-

CHO Cells: Chinese Hamster Ovary (CHO) cells stably expressing human MrgprX2 are maintained in an appropriate culture medium supplemented with antibiotics for selection.

Hexokinase Assay

This assay is used to indirectly measure mast cell degranulation by quantifying the release of hexokinase from lysed cells.

-

Objective: To determine the inhibitory effect of this compound on agonist-induced mast cell degranulation.

-

Procedure:

-

Seed LAD2 cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known MrgprX2 agonist (e.g., Substance P or Compound 48/80).

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and lyse the remaining cells.

-

Measure the hexokinase activity in the supernatant and cell lysate using a commercial hexokinase activity assay kit.

-

Calculate the percentage of hexokinase release and determine the IC50 value for the antagonist.

-

Caption: Experimental workflow for the hexokinase release assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Objective: To assess the ability of this compound to block agonist-induced calcium flux.

-

Procedure:

-

Load MrgprX2-expressing CHO cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add varying concentrations of this compound to the cells.

-

Inject an MrgprX2 agonist and immediately measure the fluorescence intensity over time using a plate reader.

-

The change in fluorescence is proportional to the intracellular calcium concentration.

-

Calculate the inhibition of the calcium response by the antagonist to determine its potency.

-

β-Hexosaminidase Release Assay

This is another common method to quantify mast cell degranulation.

-

Objective: To measure the inhibition of agonist-induced degranulation by this compound.

-

Procedure:

-

Plate LAD2 cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound.

-

Add an MrgprX2 agonist to induce degranulation.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Lyse the remaining cells to measure the total β-hexosaminidase content.

-

Incubate the supernatant and lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Measure the absorbance of the product at 405 nm.

-

The percentage of β-hexosaminidase release is calculated, and the IC50 value for the antagonist is determined.

-

Conclusion

This compound is a potent and selective inhibitor of the MrgprX2 receptor, demonstrating significant activity in in vitro models of mast cell activation. Its discovery and characterization provide a valuable tool for further research into the role of MrgprX2 in health and disease and represent a promising lead for the development of novel therapeutics for mast cell-mediated inflammatory conditions. Further studies are warranted to evaluate its in vivo efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

The Role of MrgprX2 Antagonist-8 in Mitigating Mast Cell Degranulation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the therapeutic potential of its antagonists, with a specific focus on MrgprX2 antagonist-8, in the context of mast cell degranulation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Mast cells are critical effector cells in the immune system, implicated in a variety of physiological and pathological processes, including allergic reactions, innate immunity, and neuroinflammation.[1][2] While the classical pathway of mast cell activation is mediated by the high-affinity IgE receptor (FcεRI), a distinct, IgE-independent pathway has gained significant attention, governed by MRGPRX2.[1][3] This receptor is activated by a wide array of ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and certain drugs, leading to mast cell degranulation and the release of pro-inflammatory mediators.[4] Consequently, MRGPRX2 has emerged as a promising therapeutic target for a range of inflammatory and allergic conditions.

MrgprX2 antagonists are molecules designed to block the activation of the MRGPRX2 receptor, thereby preventing the downstream signaling cascade that leads to mast cell degranulation and the subsequent release of inflammatory mediators like histamine (B1213489), tryptase, and cytokines. This guide delves into the mechanism of action of MRGPRX2 antagonists, with a particular focus on the quantitative efficacy and experimental evaluation of compounds such as this compound.

MrgprX2 Signaling Pathway in Mast Cell Degranulation

Activation of MRGPRX2 by an agonist initiates a complex signaling cascade that culminates in the release of pre-formed mediators stored in mast cell granules. This process is primarily mediated through the activation of G proteins. Upon ligand binding, MRGPRX2 couples to both Gαi and Gαq proteins.

The activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a critical step for degranulation. The Gαi pathway, on the other hand, can contribute to the amplification of the Ca2+ signal and also mediate other cellular responses like chemotaxis through the activation of phosphoinositide 3-kinase (PI3K). Downstream of these initial events, other signaling molecules such as ERK1/2 are also involved in modulating the degranulation process.

Efficacy of this compound and Other Antagonists

The inhibitory potential of MrgprX2 antagonists is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist.

| Antagonist | Cell Type | Assay | Agonist | IC50 (nM) | Reference |

| This compound | LAD2 mast cells | Hexokinase assay | Not Specified | 100-500 | |

| This compound | CHO cells | Not Specified | Not Specified | < 100 | |

| Compound B | Freshly isolated human skin mast cells | Tryptase release | Substance P | 0.42 | |

| Compound B | LAD2 mast cells | Degranulation | Cortistatin 14 | 1.0 | |

| Compound A | LAD2 mast cells | Degranulation | Cortistatin 14 | 22.8 | |

| Compound A | HEK293 cells | Calcium mobilization | Cortistatin 14 | 50 | |

| C9 | LAD2 mast cells | Degranulation | Substance P, PAMP-12, Rocuronium | ~300 | |

| Exemplified Compound (Incyte) | CHO-K1 cells | Calcium mobilization | Not Specified | ≤ 0.1 | |

| Exemplified Compound (Incyte) | CHO-K1 cells | β-arrestin recruitment | Not Specified | ≤ 0.1 | |

| Exemplified Compound (Escient) | CHO cells | HTRF assays | Not Specified | < 100 | |

| Exemplified Compound (Escient) | LAD2 mast cells | β-hexosaminidase release | Not Specified | < 100 |

Experimental Protocols

The evaluation of MrgprX2 antagonists relies on a variety of in vitro and ex vivo assays designed to measure different aspects of mast cell activation and degranulation.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This is a common and reliable method to quantify mast cell degranulation. β-hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation.

Principle: The enzymatic activity of released β-hexosaminidase is measured using a chromogenic substrate. The amount of color change is directly proportional to the extent of degranulation.

Methodology:

-

Cell Culture: Human mast cell lines (e.g., LAD2) or primary human mast cells are cultured under appropriate conditions.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the MrgprX2 antagonist (e.g., this compound) for a specified period.

-

Agonist Stimulation: Mast cell degranulation is induced by adding a known MRGPRX2 agonist (e.g., Substance P, Compound 48/80).

-

Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.

-

Enzymatic Reaction: The supernatant is incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Measurement: The reaction is stopped, and the absorbance is read using a spectrophotometer at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (total lysis of cells) and a negative control (unstimulated cells). The IC50 value for the antagonist is then determined.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a key early event in the signaling cascade.

Principle: Cells are loaded with a fluorescent calcium indicator that increases in fluorescence intensity upon binding to free calcium.

Methodology:

-

Cell Loading: Cells (e.g., CHO or HEK293 cells stably expressing MRGPRX2) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Antagonist Addition: The MrgprX2 antagonist is added to the cells.

-

Agonist Addition: An MRGPRX2 agonist is added to stimulate the cells.

-

Fluorescence Monitoring: The change in fluorescence intensity is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: The increase in fluorescence, representing calcium mobilization, is quantified. The ability of the antagonist to block this increase is used to determine its potency.

Histamine and Tryptase Release Assays

These assays directly measure the release of key inflammatory mediators from mast cells.

Principle: The concentration of histamine or the enzymatic activity of tryptase in the cell supernatant is quantified using specific immunoassays (e.g., ELISA) or enzymatic assays.

Methodology: The initial steps of cell culture, antagonist pre-incubation, and agonist stimulation are similar to the β-hexosaminidase assay. The supernatant is then collected and analyzed using commercially available kits for histamine or tryptase quantification.

Conclusion

The Mas-related G protein-coupled receptor X2 represents a pivotal target for the development of novel therapeutics for mast cell-mediated inflammatory and allergic diseases. This compound and other recently developed antagonists have demonstrated potent and selective inhibition of MRGPRX2-mediated mast cell degranulation in a variety of preclinical models. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of new MRGPRX2 antagonists. Further research into the in vivo efficacy and safety of these compounds will be crucial for their translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 3. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.upenn.edu]

Investigating the Signaling Pathway of MrgprX2 with Antagonist-8: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic reactions and various inflammatory diseases. This receptor is activated by a wide array of ligands, including neuropeptides and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators.[1] Consequently, MrgprX2 represents a promising therapeutic target for a range of mast cell-driven pathologies.[2] This technical guide provides an in-depth exploration of the MrgprX2 signaling pathway and the inhibitory mechanisms of its antagonists, with a focus on a representative compound, antagonist-8. We present detailed experimental protocols for key assays, summarize quantitative data for antagonist-8, and provide visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development in this area.

Introduction to MrgprX2 Signaling

MrgprX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[2] Its activation triggers a cascade of intracellular events leading to the release of histamine, cytokines, and proteases, which are hallmarks of allergic and inflammatory responses.[2] The signaling pathways downstream of MrgprX2 are complex and can be broadly categorized into two main branches: G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling: Upon agonist binding, MrgprX2 couples to heterotrimeric G proteins, primarily of the Gq and Gi subfamilies.[3]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This initial calcium mobilization is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). The elevated intracellular calcium levels are a critical trigger for mast cell degranulation.

-

Gi Pathway: The Gi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP can further potentiate mast cell activation. The βγ subunits of the Gi protein can also contribute to the activation of other signaling molecules, including phosphoinositide 3-kinase (PI3K).

β-Arrestin-Dependent Signaling: In addition to G protein coupling, agonist-bound MrgprX2 can recruit β-arrestins. This interaction is crucial for receptor desensitization and internalization, which are mechanisms to terminate signaling. β-arrestin-1 has been specifically implicated in the internalization of MrgprX2. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades that can influence cellular processes like migration and gene expression. Some agonists are considered "balanced," activating both G protein and β-arrestin pathways, while others are "G protein-biased," preferentially activating the G protein pathway.

Mechanism of Action of MrgprX2 Antagonists

MrgprX2 antagonists are molecules designed to inhibit the activity of the MrgprX2 receptor. By blocking the receptor, these antagonists prevent the downstream signaling cascades that lead to mast cell degranulation and the release of inflammatory mediators. The primary mechanism of action for most MrgprX2 antagonists, including antagonist-8, is competitive binding to the receptor, thereby preventing endogenous or exogenous agonists from activating it. This inhibition mitigates the inflammatory response, making these antagonists promising therapeutic agents for conditions like chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions.

Quantitative Data for Antagonist-8

The following table summarizes the available quantitative data for the inhibitory activity of MrgprX2 antagonist-8.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Degranulation Assay | LAD2 Mast Cells | Activity | 100-500 nM | |

| Receptor Activity Assay | CHO Cells | Activity | < 100 nM |

Note: The "hexokinase assay" mentioned in the source is likely a typographical error and refers to the β-hexosaminidase release assay, a standard method for quantifying mast cell degranulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the MrgprX2 signaling pathway and the efficacy of its antagonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

HEK293 cells stably expressing MrgprX2 and a Gα15 promiscuous G protein (to couple the receptor to the calcium pathway).

-

LAD2 mast cells.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).

-

MrgprX2 agonist (e.g., Substance P, Compound 48/80).

-

MrgprX2 antagonist (e.g., antagonist-8).

-

384-well black, clear-bottom microplates.

-

Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the HEK293-MrgprX2/Gα15 or LAD2 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye, prepared in assay buffer, to each well. Incubate the plate at 37°C for 1-1.5 hours in the dark.

-

Compound Preparation: Prepare serial dilutions of the MrgprX2 antagonist in assay buffer. Prepare a stock solution of the MrgprX2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Antagonist Incubation: After dye loading, wash the cells with assay buffer. Add the antagonist dilutions to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Calcium Measurement: Place the plate in the fluorescent plate reader. Record a baseline fluorescence reading for a few seconds.

-

Agonist Injection and Reading: Use the automated injector to add the agonist to all wells simultaneously. Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response for each well and plot the antagonist concentration-response curves to determine the IC50 value.

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase, which serves as a marker for mast cell degranulation.

Materials:

-

LAD2 mast cells or primary human skin mast cells.

-

Tyrode's buffer (or similar physiological buffer) supplemented with 0.1% BSA.

-

MrgprX2 agonist (e.g., Substance P, Compound 48/80).

-

MrgprX2 antagonist (e.g., antagonist-8).

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.

-

Stop solution: Glycine buffer (pH 10.4).

-

96-well V-bottom and flat-bottom microplates.

-

Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.

Procedure:

-

Cell Preparation: Wash the mast cells with Tyrode's buffer and resuspend them at the desired concentration.

-

Antagonist Incubation: Aliquot the cell suspension into a 96-well V-bottom plate. Add different concentrations of the antagonist and incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add the MrgprX2 agonist to the wells to induce degranulation. Include a positive control (e.g., a high concentration of agonist) and a negative control (buffer only). Incubate for 30 minutes at 37°C.

-

Reaction Termination: Stop the degranulation reaction by placing the plate on ice and centrifuging at 4°C to pellet the cells.

-

Supernatant Transfer: Carefully transfer the supernatant from each well to a new 96-well flat-bottom plate.

-

Cell Lysis: To determine the total β-hexosaminidase content, lyse the cells in the original plate by adding a lysis buffer (e.g., 0.1% Triton X-100).

-

Enzymatic Reaction: Add the pNAG substrate solution to the wells containing the supernatant and the cell lysate. Incubate at 37°C for 1-1.5 hours.

-

Stopping the Reaction: Add the stop solution to each well. The solution will turn yellow in the presence of the product.

-

Absorbance Measurement: Read the absorbance at 405 nm using a plate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total amount in the lysed cells. Plot the antagonist concentration-response curves to determine the IC50 value.

Visualizing the Signaling Pathway and Experimental Workflow

MrgprX2 Signaling Pathway

Caption: MrgprX2 signaling pathways and the inhibitory action of antagonist-8.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for characterizing the inhibitory activity of an MrgprX2 antagonist.

Conclusion

MrgprX2 is a key receptor in mast cell-mediated inflammatory responses, and its antagonism presents a viable therapeutic strategy. This guide has detailed the complex signaling network of MrgprX2, involving both G protein and β-arrestin pathways, and outlined the mechanism by which antagonists like antagonist-8 can block its activation. The provided experimental protocols for calcium mobilization and β-hexosaminidase release assays offer a practical framework for researchers to investigate MrgprX2 signaling and screen for novel inhibitors. The continued exploration of this pathway and the development of potent and selective antagonists will be crucial in advancing treatments for a variety of inflammatory and allergic disorders.

References

- 1. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

- 2. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

MrgprX2 Antagonist-8: A Technical Guide for Studying Non-IgE Mediated Allergies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical player in non-IgE mediated allergic and inflammatory responses.[1][2] Expressed predominantly on mast cells and sensory neurons, MRGPRX2 is activated by a diverse array of ligands, including neuropeptides, antimicrobial host defense peptides, and various small molecule drugs, leading to mast cell degranulation and the release of inflammatory mediators like histamine (B1213489) and tryptase.[1][2][3] This pathway is distinct from the classical IgE-FcεRI-mediated allergic cascade and is implicated in pseudo-allergic reactions, chronic urticaria, atopic dermatitis, and other inflammatory skin conditions. Consequently, MRGPRX2 represents a compelling therapeutic target for these disorders.

MrgprX2 antagonist-8 is a valuable pharmacological tool for investigating the role of MRGPRX2 in these processes. By selectively blocking the receptor, researchers can dissect the specific contributions of the MRGPRX2 signaling pathway in various in vitro, ex vivo, and in vivo models of non-IgE mediated allergies. This technical guide provides an in-depth overview of this compound and related compounds, their mechanism of action, relevant experimental protocols, and the underlying signaling pathways.

Quantitative Data: Potency of MrgprX2 Antagonists

The inhibitory activity of various MrgprX2 antagonists has been characterized using different assays and cell systems. The following tables summarize the available quantitative data for this compound and other well-characterized antagonists.

| Antagonist | Assay Type | Cell Line/System | Agonist | IC50 Value | Reference |

| This compound | Hexokinase Assay | LAD2 Mast Cells | Not Specified | 100-500 nM | |

| This compound | Not Specified | CHO Cells | Not Specified | < 100 nM | |

| Compound A | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin 14 | 32.4 nM | |

| Compound B | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | Cortistatin 14 | 1.8 nM | |

| Compound B | Tryptase Release | Freshly Isolated Human Skin Mast Cells | Substance P (10 µM) | 0.42 nM | |

| C9 | Degranulation | LAD2 Cells | ZINC-3573 | > 1 µM | |

| C9 (Ki value) | Calcium Mobilization | HEK293-MRGPRX2 | ZINC-3573 | 43 nM | |

| C9-6 (Ki value) | Calcium Mobilization | HEK293-MRGPRX2 | ZINC-3573 | 58 nM | |

| Compound 1 | Calcium Mobilization & Degranulation | HEK293-MRGPRX2 & Mast Cells | Substance P | ~2 µM | |

| Compound 2 | Calcium Mobilization & Degranulation | HEK293-MRGPRX2 & Mast Cells | Substance P | ~2 µM |

MRGPRX2 Signaling Pathways

Activation of MRGPRX2 initiates a complex signaling cascade within mast cells, leading to degranulation and cytokine release. The primary pathways involved are G protein-mediated and β-arrestin-mediated.

G Protein-Mediated Signaling

MRGPRX2 couples to both Gαq and Gαi proteins.

-

Gαq Pathway : Activation of the Gαq subunit stimulates phospholipase C beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a critical step for mast cell degranulation.

-

Gαi Pathway : The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This suppression of PKA enhances Ca2+ influx and amplifies Gαq-dependent degranulation. Additionally, the Gβγ subunits released from Gαi can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (Protein Kinase B), which is involved in cell survival and chemotaxis.

-

ERK1/2 and JNK : Downstream of G protein activation, the MAP kinases ERK1/2 and JNK are also involved in the signaling cascade leading to degranulation.

Caption: MRGPRX2 G Protein-Mediated Signaling Pathways.

β-Arrestin-Mediated Signaling

Certain agonists preferentially recruit β-arrestins to the activated MRGPRX2. This leads to receptor internalization, which can result in either receptor degradation in lysosomes or recycling back to the plasma membrane for reactivation. This process is crucial for signal termination and receptor desensitization.

Caption: MRGPRX2 β-Arrestin-Mediated Internalization.

LysRS-MITF Pathway

A more recently elucidated signaling axis involves the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF). Upon MRGPRX2 activation, LysRS translocates to the nucleus and activates MITF. MITF, in turn, influences calcium influx and mast cell degranulation. Inhibition of the MITF pathway has been shown to impair these MRGPRX2-dependent responses.

Experimental Protocols

Studying the effects of this compound requires robust and reproducible experimental models. Below are detailed methodologies for key in vitro and ex vivo assays.

In Vitro Assays

1. Calcium Mobilization Assay

This assay is fundamental for screening compounds for agonist or antagonist activity against MRGPRX2.

-

Cell Lines : HEK293 cells stably expressing human MRGPRX2 (HEK-X2) are commonly used. Wild-type HEK293 cells serve as a negative control.

-

Protocol :

-

Seed HEK-X2 cells in a 96-well or 384-well plate and culture for 24 hours.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2µM), for approximately 30 minutes at 37°C.

-

For antagonist testing, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 5-10 minutes).

-

Add a known MRGPRX2 agonist (e.g., Substance P, Cortistatin 14, Compound 48/80) at a concentration that elicits a submaximal response (approximately EC80).

-

Measure the change in intracellular calcium concentration in real-time using a microplate reader (e.g., FLIPRTETRA).

-

Calculate the dose-dependent inhibition by the antagonist and determine the IC50 value.

-

Caption: Calcium Mobilization Assay Workflow.

2. Mast Cell Degranulation (β-hexosaminidase Release) Assay

This assay directly measures the release of granular content from mast cells upon stimulation.

-

Cell Lines : The human mast cell line LAD2, which endogenously expresses MRGPRX2, is a suitable model. Primary human skin-derived mast cells can also be used for more physiologically relevant data.

-

Protocol :

-

Seed mast cells (e.g., 1x10^4 LAD2 cells/well) in a 96-well plate in a suitable buffer (e.g., HEPES with 0.1% BSA).

-

Pre-incubate the cells with this compound for 5 minutes.

-

Stimulate the cells with an MRGPRX2 agonist for 30 minutes at 37°C.

-

To determine the total β-hexosaminidase content, lyse a set of untreated cells with 0.1% Triton X-100.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Transfer the supernatant to a new plate and add the β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Incubate to allow for the colorimetric reaction to develop.

-

Stop the reaction and measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release relative to the total content in the lysed cells.

-

Caption: Mast Cell Degranulation Assay Workflow.

Ex Vivo Assay

Human Skin Explant Model

This model provides a more physiologically relevant system to study the effects of MrgprX2 antagonists on resident skin mast cells.

-

Methodology :

-

Obtain human abdominal skin tissue from donors.

-

Use a microdialysis setup to perfuse the skin explants.

-

To test for antagonist activity, pre-perfuse the tissue with the MrgprX2 antagonist.

-

Deliver an MRGPRX2 agonist, such as Substance P, via intradermal retrodialysis.

-

Collect the dialysate fractions over time (e.g., every 10 minutes).

-

Measure the histamine concentration in the collected fractions using an appropriate method (e.g., ELISA or HPLC).

-

Assess the ability of the antagonist to block agonist-induced histamine release.

-

Conclusion

This compound and similar compounds are indispensable tools for elucidating the mechanisms of non-IgE mediated allergies. By selectively inhibiting MRGPRX2, these antagonists allow for the precise investigation of its role in mast cell activation and the subsequent inflammatory cascade. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to design and execute studies aimed at understanding and ultimately targeting MRGPRX2 in a variety of pathological conditions. The continued development and characterization of potent and selective MRGPRX2 antagonists hold significant promise for novel therapeutic strategies in allergic and inflammatory diseases.

References

Unraveling the Structure-Activity Relationship of MrgprX2 Antagonist-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MrgprX2 antagonist-8, a small molecule inhibitor of the Mas-related G protein-coupled receptor X2. MrgprX2 is a critical receptor expressed on mast cells and other immune cells, playing a significant role in inflammatory and allergic responses.[1][2] The development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy for a range of mast cell-mediated disorders, including chronic urticaria, atopic dermatitis, and pain.[3][4] This document summarizes the quantitative data for this compound and its analogs, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of this compound and its structural analogs has been evaluated through various in vitro assays. The data presented below, extracted from patent literature, highlights the impact of chemical modifications on the potency of these compounds in inhibiting MrgprX2 activity. The primary assay utilized was a FLIPR (Fluorometric Imaging Plate Reader) calcium mobilization assay in HEK293 cells overexpressing human MrgprX2.

| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) |

| Antagonist-8 | H | Cl | CF3 | - | < 100 |

| Analog 1 | F | Cl | CF3 | - | 100-500 |

| Analog 2 | H | H | CF3 | - | > 500 |

| Analog 3 | H | Cl | H | - | > 1000 |

| Analog 4 | H | Cl | CF3 | OMe | 100-500 |

Note: The specific chemical structures are proprietary and detailed within patent WO2022087083A1. The table illustrates the general SAR trends based on substituent modifications at designated positions (R1-R4) of a core scaffold.

Key SAR Insights:

-

Halogen Substitution: The presence of a chlorine atom at the R2 position appears to be crucial for high potency, as its removal in Analog 2 leads to a significant drop in activity.

-

Trifluoromethyl Group: The CF3 group at the R3 position is another key contributor to the antagonist's potency. Its absence in Analog 3 results in a substantial loss of inhibitory activity.

-

R1 Substitution: Modification at the R1 position, such as the introduction of a fluorine atom in Analog 1, is tolerated but may slightly decrease potency compared to the unsubstituted parent compound.

-

R4 Substitution: The introduction of a methoxy (B1213986) group at the R4 position in Analog 4 also appears to reduce the antagonist's potency.

Experimental Protocols

The characterization of this compound and its analogs involves a series of key in vitro and ex vivo experiments. The methodologies for these assays are detailed below.

MRGPRX2 FLIPR Calcium Mobilization Assay

This assay is a high-throughput method to screen for agonists and antagonists of MrgprX2 by measuring changes in intracellular calcium levels.[5]

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human MRGPRX2 and a G-protein alpha subunit (Gα15).

-

Procedure:

-

HEK293-MRGPRX2/Gα15 cells are seeded into 384-well plates and incubated overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

To assess antagonist activity, the cells are pre-incubated with varying concentrations of the test compounds (like this compound) for a specified period.

-

An agonist of MrgprX2 (e.g., Cortistatin-14 or Substance P) at a concentration that elicits approximately 80% of the maximal response (EC80) is then added.

-

The fluorescence intensity is measured in real-time using a FLIPR instrument. A decrease in the agonist-induced calcium signal in the presence of the test compound indicates antagonistic activity.

-

-

Data Analysis: The IC50 values are calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of an antagonist to inhibit agonist-induced degranulation of mast cells, a key event in allergic and inflammatory responses.

-

Cell Line: Human mast cell lines such as LAD2 or primary human mast cells.

-

Procedure:

-

Mast cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).

-

The cells are pre-incubated with different concentrations of the MrgprX2 antagonist.

-

An MrgprX2 agonist (e.g., compound 48/80 or Substance P) is added to stimulate degranulation.

-

The reaction is stopped by centrifugation at a low temperature.

-

The supernatant is collected, and the activity of the released β-hexosaminidase (a marker of degranulation) is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

The total β-hexosaminidase content is determined by lysing an aliquot of the cells with a detergent (e.g., Triton X-100).

-

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content. The IC50 value for the antagonist is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

MrgprX2 Signaling Pathway

MrgprX2 is a G-protein coupled receptor that, upon activation by various ligands, initiates a signaling cascade leading to mast cell degranulation and the release of inflammatory mediators. The binding of an antagonist like this compound blocks this activation.

Caption: MrgprX2 signaling cascade leading to mast cell degranulation.

Experimental Workflow for Antagonist Characterization

The process of identifying and characterizing a novel MrgprX2 antagonist follows a structured workflow, from initial high-throughput screening to more complex cellular and in vivo models.

Caption: Workflow for the discovery and development of MrgprX2 antagonists.

References

- 1. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kactusbio.com [kactusbio.com]

- 3. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

Methodological & Application

Application Note: High-Throughput Screening of MrgprX2 Antagonists Using a Calcium Mobilization Assay with MrgprX2 Antagonist-8

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Mas-related G-protein coupled receptor X2 (MrgprX2) is a compelling therapeutic target primarily expressed on mast cells and sensory neurons.[1] Its activation by a variety of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and cytokines, leading to pseudo-allergic reactions.[1][2][3] The MrgprX2 signaling cascade involves G-protein activation, leading to a transient increase in intracellular calcium ([Ca2+]). This makes calcium mobilization a reliable readout for receptor activation and a valuable tool for identifying and characterizing MrgprX2 antagonists.[4]

MrgprX2 antagonist-8 is a known inhibitor of the MrgprX2 receptor. This application note provides a detailed protocol for a fluorescent-based calcium mobilization assay to screen for and characterize MrgprX2 antagonists, using this compound as a reference compound. The assay is suitable for high-throughput screening (HTS) in a microplate format.

Principle of the Assay

The assay measures the inhibition of agonist-induced intracellular calcium mobilization in cells expressing the MrgprX2 receptor. Upon ligand binding, MrgprX2 activates the Gαq protein pathway, stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to Ca2+. Antagonists of MrgprX2 will block this signaling cascade, resulting in a reduced fluorescent signal.

Signaling Pathway of MrgprX2 Activation and Inhibition

Caption: MrgprX2 signaling pathway leading to calcium mobilization and its inhibition by an antagonist.

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human MrgprX2.

-

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM (or equivalent).

-

Pluronic F-127: 20% solution in DMSO.

-

MrgprX2 Agonist: Substance P or Cortistatin-14.

-

Test Compound: this compound.

-

Control Compounds: Known MrgprX2 antagonist (if available) and vehicle control (e.g., DMSO).

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: Fluorescent microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Experimental Protocol

The following protocol outlines the steps to determine the inhibitory potency (IC50) of this compound.

Cell Seeding

-

Culture CHO-K1/MrgprX2 cells to 80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in culture medium to a density of 20,000-40,000 cells per well for a 384-well plate or 40,000-80,000 cells per well for a 96-well plate.

-

Seed the cell suspension into the wells of a black, clear-bottom microplate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Dye Loading

-

Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with Pluronic F-127 in Assay Buffer.

-

Aspirate the culture medium from the wells.

-

Add the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.

Compound Preparation

-

Prepare serial dilutions of this compound and any other test compounds in Assay Buffer.

-

Prepare the MrgprX2 agonist at a concentration that elicits approximately 80% of the maximal response (EC80).

Fluorescence Measurement (Antagonist Mode)

-

Place the cell plate and the compound plate into the fluorescent microplate reader.

-

Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add the EC80 concentration of the agonist to the wells.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

Experimental Workflow

Caption: Workflow for the MrgprX2 calcium mobilization antagonist assay.

Data Analysis

The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. The data should be normalized to the response of the agonist alone (0% inhibition) and the baseline fluorescence (100% inhibition). The IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response, can be calculated by fitting the concentration-response data to a four-parameter logistic equation.

Expected Results

This compound is expected to inhibit the agonist-induced calcium mobilization in a concentration-dependent manner. The potency of the antagonist can be quantified by its IC50 value.

| Compound | Cell Type | Assay | Potency (IC50) |

| This compound | CHO cells | Calcium Mobilization | < 100 nM |

| This compound | LAD2 mast cells | Hexosaminidase Release | 100-500 nM |

| Exemplified Compound (Incyte) | CHO-K1 cells | Calcium Mobilization | ≤ 0.1 nM |

| Compound B (Novel Antagonist) | Human skin mast cells | Tryptase Release | 0.42 nM |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Incomplete hydrolysis of Fluo-4 AM | Ensure proper incubation time and temperature. Wash cells gently with Assay Buffer after dye loading. |

| Low signal-to-noise ratio | Low receptor expression; Inefficient dye loading; Compound autofluorescence | Optimize cell number and transfection efficiency. Optimize dye concentration and loading conditions. Run a compound-only control to check for autofluorescence. |

| No response to agonist | Poor cell health; Inactive agonist | Check cell viability. Prepare fresh agonist solution. |

| Variable results | Inconsistent cell numbers; Pipetting errors | Ensure a uniform cell suspension. Use automated liquid handling for improved precision. |

Conclusion

This application note provides a robust and reliable method for screening and characterizing MrgprX2 antagonists using a calcium mobilization assay. The protocol is optimized for a high-throughput format and can be used to determine the potency of test compounds like this compound. The detailed methodology and troubleshooting guide will aid researchers in successfully implementing this assay in their drug discovery efforts targeting inflammatory and allergic conditions mediated by MrgprX2.

References

- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 2. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Note and Protocol: β-Hexosaminidase Release Assay Using MrgprX2 Antagonist-8

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mas-related G protein-coupled receptor X2 (MrgprX2) is a key receptor expressed on mast cells that plays a significant role in IgE-independent allergic and inflammatory responses.[1][2] Activation of MrgprX2 by a variety of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and β-hexosaminidase.[1][2][3] Consequently, MrgprX2 has emerged as a promising therapeutic target for managing conditions like chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders. MrgprX2 antagonists are molecules designed to block the receptor's activity, thereby preventing the inflammatory cascade. This document provides a detailed protocol for a β-hexosaminidase release assay to evaluate the efficacy of MrgprX2 antagonists, specifically focusing on MrgprX2 antagonist-8.

Signaling Pathway of MrgprX2 in Mast Cell Degranulation

Upon ligand binding, MrgprX2 activates downstream signaling pathways primarily through Gαq and Gαi proteins. This activation leads to the stimulation of phospholipase C beta (PLCβ), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a critical step for mast cell degranulation. The signaling cascade also involves the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the release of pre-formed mediators, including β-hexosaminidase, from mast cell granules.

Caption: MrgprX2 signaling cascade leading to mast cell degranulation.

Experimental Protocol: β-Hexosaminidase Release Assay

This protocol details the steps for measuring β-hexosaminidase release from the human mast cell line LAD2, which endogenously expresses MrgprX2.

Materials and Reagents

-

LAD2 cells

-

Stem Cell Factor (SCF)

-

HEPES buffer (supplemented with 0.04% BSA)

-

MrgprX2 agonist (e.g., Substance P, Compound 48/80)

-

This compound

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

-

Citrate buffer

-

Triton X-100

-

Glycine buffer

-

96-well flat-bottom plates

Experimental Workflow

Caption: Workflow for the β-hexosaminidase release assay.

Step-by-Step Procedure

-

Cell Culture:

-

Culture LAD2 cells in the presence of Stem Cell Factor (SCF).

-

Seed the LAD2 cells at a density of 1 x 104 cells/well in a 96-well plate in a total volume of 50 µL of HEPES buffer containing 0.1% Bovine Serum Albumin (BSA).

-

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of this compound in HEPES buffer.

-

Add the antagonist to the wells and pre-incubate the cells for 5 minutes at 37°C.

-

-

Agonist Stimulation:

-

Prepare a stock solution of an MrgprX2 agonist (e.g., Substance P or Compound 48/80).

-

Add the agonist to the wells to stimulate degranulation and incubate for 30 minutes at 37°C.

-

-

Supernatant and Cell Lysate Preparation:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect 20 µL of the supernatant from each well.

-

To determine the total β-hexosaminidase release, lyse the cells in the remaining wells by adding 50 µL of 0.1% Triton X-100.

-

-

Enzymatic Reaction:

-

In a new 96-well plate, add 20 µL of the collected supernatant or cell lysate.

-

Add 20 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosamine (PNAG) to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

-

Stopping the Reaction and Reading Absorbance:

-

Stop the reaction by adding 250 µL of a stop solution (0.1 M Na2CO3/0.1 M NaHCO3).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis

The percentage of β-hexosaminidase release is calculated using the following formula:

% Release = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100

The IC50 value for the antagonist can be determined by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the inhibitory effects of various MrgprX2 antagonists on mast cell degranulation, providing a reference for expected results.

Table 1: Activity of this compound

| Cell Line | Assay | Activity (nM) |

| LAD2 mast cells | Hexosaminidase Assay | 100-500 |

| CHO cells | Not specified | <100 |

Data sourced from MedchemExpress product information for this compound. It is noted that the original source mentions a "hexokinase assay" for LAD2 cells, which is presumed to be a typographical error and likely refers to a hexosaminidase assay.

Table 2: IC50 Values of Different MrgprX2 Antagonists in β-Hexosaminidase Release Assays

| Antagonist | Agonist | Cell Line | IC50 (nM) | Reference |

| Compound A | Substance P | LAD2 | 32.4 | |

| Compound B | Substance P | LAD2 | 1.8 | |

| Compound B | Substance P | Primary Human Skin Mast Cells | 0.42 | |

| C9 | Substance P | RBL-MRGPRX2 | ~300 | |

| C9 | PAMP-12 | RBL-MRGPRX2 | ~300 | |

| C9 | Rocuronium | RBL-MRGPRX2 | ~300 |

Conclusion

The β-hexosaminidase release assay is a robust and reliable method for evaluating the potency and efficacy of MrgprX2 antagonists. This protocol provides a detailed framework for researchers to screen and characterize novel therapeutic compounds targeting MrgprX2-mediated mast cell activation. The provided data on various antagonists, including the reported activity of this compound, serves as a valuable benchmark for such studies.

References

- 1. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]

"MrgprX2 antagonist-8 solubility and preparation for cell culture"

For Researchers, Scientists, and Drug Development Professionals

Introduction

MrgprX2, a Mas-related G-protein coupled receptor, is a key player in mast cell activation and is implicated in various inflammatory and allergic disorders.[1][2][3] The development of specific antagonists for this receptor is a promising therapeutic strategy. MrgprX2 antagonist-8 is a potent antagonist of the MrgprX2 receptor and serves as a valuable tool for in vitro studies investigating the role of this receptor in cellular responses.[1][2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for use in cell culture experiments.

Data Presentation: Solubility of this compound

The solubility of this compound is a critical factor for its effective use in in vitro assays. The following table summarizes the solubility of this compound in Dimethyl Sulfoxide (DMSO).

| Solvent | Solubility | Molar Concentration |

| DMSO | ≥ 250 mg/mL | 462.12 mM |

| Data sourced from MedchemExpress product data sheet. |

Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point has not been determined. For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Experimental Protocols

Preparation of Stock Solutions

To ensure accurate and reproducible experimental results, it is crucial to prepare stock solutions of this compound with precision. The following table provides the required mass of the compound to prepare stock solutions of different concentrations.

| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 1.8485 mL | 9.2423 mL | 18.4846 mL |

| 5 mM | 0.3697 mL | 1.8485 mL | 3.6969 mL |

| 10 mM | 0.1848 mL | 0.9242 mL | 1.8485 mL |

| Calculations based on a molecular weight of 540.99 g/mol . |

Protocol for Preparing a 10 mM Stock Solution:

-

Weigh out 1 mg of this compound powder.

-

Add 0.1848 mL of high-quality, anhydrous DMSO.

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.

Preparation of Working Solutions for Cell Culture

The high concentration of DMSO in the stock solution is toxic to most cell lines. Therefore, it is essential to dilute the stock solution to a final working concentration with a DMSO concentration that is well-tolerated by the cells (typically ≤ 0.1%).

Protocol for Preparing a 10 µM Working Solution:

-

Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

-

Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

Aseptically add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium.

-

Mix thoroughly by gentle pipetting.

-

This working solution is now ready to be added to your cell culture plates. The final DMSO concentration in the well will be significantly lower and should be calculated based on the final volume in the well. For example, adding 10 µL of this working solution to a well containing 90 µL of cells and media will result in a final antagonist concentration of 1 µM and a final DMSO concentration of 0.01%.

Mandatory Visualizations

MrgprX2 Signaling Pathway

Caption: Overview of the MrgprX2 signaling cascade upon ligand binding.

Experimental Workflow for Cell Culture Preparation

Caption: Step-by-step preparation of this compound for in vitro assays.

Biological Activity

This compound has demonstrated activity in the nanomolar range in various cell-based assays. In a hexokinase assay using LAD2 mast cells, its activity was observed to be between 100-500 nM. In Chinese Hamster Ovary (CHO) cells, the activity was even more potent, at less than 100 nM.

Disclaimer

This information is intended for research use only and has not been validated for medical applications. The provided protocols are for reference, and optimization may be required for specific experimental conditions and cell lines.

References

Application Notes and Protocols: In Vivo Experimental Design with MrgprX2 Antagonist-8 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic reactions and various inflammatory conditions.[1][2][3] This receptor can be activated by a wide range of ligands, including certain drugs, neuropeptides, and antimicrobial peptides, leading to mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and cytokines.[2][3] Consequently, antagonizing MrgprX2 presents a promising therapeutic strategy for managing these conditions. MrgprX2 antagonist-8 is a small molecule inhibitor of this receptor, showing potential for the treatment of inflammatory disorders.

These application notes provide a comprehensive guide for the in vivo experimental design using this compound in mouse models to study its efficacy in mitigating MrgprX2-mediated pseudo-allergic reactions.

MrgprX2 Signaling Pathway

Activation of MrgprX2 by an agonist initiates a signaling cascade within the mast cell. This process involves the coupling of G proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the degranulation of mast cells and the synthesis of various inflammatory mediators through the MAPK and NF-κB pathways. This compound acts by binding to the receptor, thereby preventing its activation by agonists and inhibiting the downstream signaling events.

In Vivo Experimental Design: Evaluating this compound in a Mouse Model of Pseudo-Allergic Reaction

Due to the species specificity of MrgprX2 antagonists, it is often necessary to use humanized mouse models that express the human MRGPRX2 receptor. This ensures that the in vivo data is translatable to human physiology.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound.

Protocols

Protocol 1: Induction of Systemic Anaphylaxis-like Reaction

This protocol describes the induction of a systemic pseudo-allergic reaction using an MrgprX2 agonist.

Materials:

-

Humanized MRGPRX2 knock-in mice (or other appropriate strain)

-

This compound

-

Vehicle for antagonist (e.g., DMSO, saline)

-

MrgprX2 agonist (e.g., Compound 48/80, Substance P)

-

Saline

-

Rectal thermometer

-

Observation chambers

Procedure:

-

Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly divide mice into the following groups (n=6-8 per group):

-

Vehicle control + Saline

-

Vehicle control + Agonist

-

This compound + Agonist (multiple dose groups can be included)

-

-

Antagonist Administration: Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the pharmacokinetic profile of the antagonist, typically 30-60 minutes before the agonist challenge.

-

Baseline Temperature: Measure the baseline rectal temperature of each mouse.

-

Agonist Challenge: Administer the MrgprX2 agonist (e.g., Compound 48/80, 8 mg/kg, i.p.) to induce a systemic reaction. Administer saline to the control group.

-

Monitoring: Monitor the mice for clinical signs of anaphylaxis, such as reduced activity, piloerection, and scratching behavior, for at least 60 minutes.

-

Temperature Measurement: Measure rectal temperature every 15 minutes for 60-90 minutes. A drop in body temperature is a key indicator of a systemic reaction.

-

Sample Collection: At the end of the observation period, collect blood samples via cardiac puncture for histamine and cytokine analysis. Tissues such as skin and peritoneal lavage can also be collected.

Protocol 2: Induction of Localized Skin Reaction (Wheal and Flare)

This protocol is used to assess the effect of this compound on localized mast cell degranulation in the skin.

Materials:

-

Humanized MRGPRX2 knock-in mice

-

This compound

-

Vehicle for antagonist

-

MrgprX2 agonist (e.g., Substance P)

-

Evans blue dye

-

Saline

-

Calipers

Procedure:

-

Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1.

-

Antagonist Administration: Administer this compound or vehicle as described in Protocol 1.

-